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Compound of Interest

Compound Name: 2,4-Difluoro-5-methoxyaniline

Cat. No.: B1319728

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2,4-Difluoro-5-methoxyaniline (CAS Number: 98446-51-6). The information
contained herein is intended for researchers, scientists, and professionals in the field of drug
development and chemical synthesis. While direct experimental spectra for this specific
compound are not widely published in public databases, this document compiles expected
spectroscopic characteristics based on data from analogous compounds and outlines detailed
experimental protocols for obtaining and analyzing such data. Spectroscopic data for this
compound may be available upon request from commercial suppliers such as BLD Pharm,
Apollo Scientific, and Alachem.

: | Identificati

Compound Name 2,4-Difluoro-5-methoxyaniline
CAS Number 98446-51-6

Molecular Formula C7H7F2NO

Molecular Weight 159.13 g/mol

Structure

l#.Chemical structure of 2,4-Difluoro-5-

methoxyaniline
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Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2,4-Difluoro-5-methoxyaniline. These predictions
are derived from the analysis of structurally similar compounds.

'H NMR (Proton NMR) Data (Predicted)

Solvent: CDCls, Reference: TMS (0.00 ppm)

Chemical Shift () o Coupling Constant .
Multiplicity Assignment
(ppm) () (Hz)
Doublet of Doublets J(H,F) = 8-10, J(H,H) )
~6.8-7.2 Aromatic H
(dd) =2-3
Doublet of Doublets J(H,F) = 10-12, J(H,H) )
~6.5-6.7 Aromatic H
(dd) =2-3
~3.8-4.0 Singlet (s) - -OCHs
~3.6-4.2 Broad Singlet (br s) - -NH:2

3C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCIs, Reference: CDCIs (77.16 ppm)
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Multiplicity (due to C-F

Chemical Shift (d) (ppm) . Assignment
coupling)

~150 - 155 Doublet (d) C-F

~ 145 - 150 Doublet (d) C-F

~135-140 Singlet (s) C-OCHs

~125-130 Singlet (s) C-NH:z

~100- 115 Doublet of Doublets (dd) Aromatic CH

~95-105 Doublet of Doublets (dd) Aromatic CH

~55-60 Singlet (s) -OCHs

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm~—2)

Intensity

Assignment

N-H stretch (asymmetric and

3450 - 3300 Medium, Sharp (two bands) ]
symmetric)
3000 - 3100 Medium Aromatic C-H stretch
2850 - 2950 Medium Aliphatic C-H stretch (-OCH3)
1600 - 1650 Strong N-H bend
1500 - 1550 Strong Aromatic C=C stretch
1200 - 1300 Strong Aryl C-O stretch
1000 - 1200 Strong C-F stretch

MS (Mass Spectrometry) Data (Predicted)

lonization Method: Electron lonization (EI)

© 2025 BenchChem. All rights reserved. 3/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1319728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

miz Relative Intensity Assighment

159 High [M]* (Molecular lon)
144 Medium [M - CHs]*

116 Medium [M - CHs - COJ*

] ) Other fragments from ring
Varies Low to Medium
cleavage

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 2,4-

Difluoro-5-methoxyaniline.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of 2,4-Difluoro-5-methoxyaniline in
0.6-0.7 mL of deuterated chloroform (CDCIsz) containing 0.03% v/v tetramethylsilane (TMS)
as an internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
'H NMR Acquisition:
o Acquire the spectrum using a standard single-pulse experiment.

o Set a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of

1-2 seconds.
o Accumulate 8-16 scans to achieve an adequate signal-to-noise ratio.
13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Set a pulse angle of 30-45°, an acquisition time of 1-2 seconds, and a relaxation delay of
2-5 seconds.
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o Accumulate a larger number of scans (e.g., 128-1024) due to the low natural abundance
of 13C.

» Data Processing:
o Apply a Fourier transform to the acquired free induction decay (FID).

o Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal
at 0.00 ppm for tH NMR and the residual solvent signal for 13C NMR.

o Integrate signals and determine coupling constants from the *H NMR spectrum.

FT-IR Spectroscopy

o Sample Preparation: For a solid sample, the KBr pellet method is recommended.

o Thoroughly grind 1-2 mg of 2,4-Difluoro-5-methoxyaniline with approximately 100-200
mg of dry potassium bromide (KBr) using an agate mortar and pestle.

o Compress the mixture in a hydraulic press to form a transparent pellet.
e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[e]

Record a background spectrum of the empty sample compartment.

o

Place the KBr pellet in the sample holder.

[¢]

Acquire the sample spectrum over a range of 4000-400 cm~1.

[¢]

Co-add 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry

e Sample Introduction: Introduce a dilute solution of 2,4-Difluoro-5-methoxyaniline in a
volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a
direct insertion probe or GC/MS interface.
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« lonization: Utilize Electron lonization (El) at 70 eV.

e Mass Analysis: Scan a mass range of m/z 40-400 using a quadrupole or time-of-flight (TOF)
mass analyzer.

» Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the fragments. The presence of an odd number of nitrogen atoms will
result in an odd nominal mass for the molecular ion, consistent with the Nitrogen Rule.[1]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2,4-Difluoro-5-methoxyaniline.

Spectroscopic Analysis Workflow for 2,4-Difluoro-5-methoxyaniline

Sample Preparation

2,4-Difluoro-5-methoxyaniline

Y

Dissolve in CDCI3 with TMS Prepare KBr Pellet Dissolve in Volatile Solvent

Spectroscopic Analysis
Y Y Y

NMR Spectrometer (*H & 13C) FT-IR Spectrometer Mass Spectrometer (EI)

Data Processing & Interpretation

Fourier Transform & Phasing Background Subtraction Identify Molecular lon & Fragments

!

Structure Elucidation & Verification
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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